3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid is a compound of significant interest in medicinal chemistry and organic synthesis. It is characterized by its unique structure, which includes a quinoline moiety and a phenyl group attached to a propanoic acid backbone. This compound is notable for its potential applications in drug development and biochemical research.
This compound can be synthesized through various chemical methods, often involving the coupling of quinoline derivatives with amino acids or related compounds. The synthesis typically utilizes established organic reactions such as Ullmann-type coupling or amidation techniques.
3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid can be classified as an amino acid derivative due to the presence of both carboxylic acid and amine functional groups. It also falls under the category of heterocyclic compounds due to the quinoline ring in its structure.
The synthesis of 3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid generally involves several key steps:
The reaction conditions typically include:
The molecular structure of 3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid can be represented by its IUPAC name and molecular formula:
Property | Value |
---|---|
CAS Number | 6308-53-8 |
InChI Key | XRNFCQYNTUWLRV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC3=CC=CC=C3C=C2 |
3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid can participate in various chemical reactions:
The specific conditions for these reactions vary based on the desired outcome:
The mechanism of action of 3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid is primarily linked to its interactions with biological macromolecules:
The compound exhibits typical properties associated with amino acids and heterocycles:
Key chemical properties include:
3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid has numerous scientific applications:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1